molecular formula C7H9Cl2FN2 B6193649 (2-chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride CAS No. 922511-38-4

(2-chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride

Cat. No.: B6193649
CAS No.: 922511-38-4
M. Wt: 211.06 g/mol
InChI Key: FJWPQSINZPXEAW-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine hydrochloride derivative characterized by a benzene ring with chloro (Cl), fluoro (F), and methyl (CH₃) substituents at positions 2, 4, and 5, respectively. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and pyrazolidines . Its structural features—electron-withdrawing halogens and a methyl group—modulate reactivity and solubility, making it valuable in medicinal chemistry for drug discovery .

Properties

CAS No.

922511-38-4

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.06 g/mol

IUPAC Name

(2-chloro-4-fluoro-5-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H8ClFN2.ClH/c1-4-2-7(11-10)5(8)3-6(4)9;/h2-3,11H,10H2,1H3;1H

InChI Key

FJWPQSINZPXEAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)NN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride typically involves the reaction of (2-chloro-4-fluoro-5-methylphenyl)hydrazine with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: (2-chloro-4-fluoro-5-methylphenyl)hydrazine and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried

Biological Activity

(2-Chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

C7H8ClFN2\text{C}_7\text{H}_8\text{ClF}\text{N}_2

This structure features a hydrazine functional group attached to a substituted aromatic ring, which includes chlorine and fluorine substituents that may influence its biological interactions.

Biological Activity Overview

Research indicates that hydrazine derivatives, including this compound, exhibit various biological activities, particularly in the fields of antitumor and antimicrobial properties. The specific biological mechanisms are often linked to their interactions with cellular targets such as enzymes and receptors.

Antitumor Activity

Hydrazine derivatives have been extensively studied for their potential antitumor effects. For instance, a study demonstrated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Studies on Hydrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

In addition to antitumor properties, hydrazine derivatives have shown antimicrobial effects against various pathogens. Research has indicated that these compounds can disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against common bacterial strains such as E. coli and S. aureus. The results suggested significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies. Modifications to the hydrazine moiety or the aromatic ring can significantly alter the compound's potency and selectivity.

Table 2: Structure-Activity Relationships of Related Compounds

CompoundSubstituentsBiological ActivityReference
Compound C-Cl, -FAntitumor
Compound D-Br, -FAntimicrobial
This compound-Cl, -F, -CH3TBDTBD

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that similar hydrazine compounds can exhibit acute toxicity if not handled properly.

Table 3: Toxicological Profile

EndpointValue
Acute ToxicityHarmful if swallowed
Skin IrritationCauses irritation
Eye IrritationCauses serious irritation

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
(2-chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride is utilized as an intermediate in the synthesis of various APIs. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For example, derivatives of this hydrazine have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study : Research published in various journals highlights the synthesis of novel hydrazine derivatives that exhibit significant anti-tumor activity. These derivatives often leverage the core structure of this compound to enhance efficacy against cancer cell lines such as MCF-7 and HeLa.

2. Antimicrobial Activity
Studies have demonstrated that compounds derived from this compound exhibit antimicrobial properties. The modification of the hydrazine group can lead to increased potency against bacteria and fungi.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
Hydrazine Derivative AE. coli15
Hydrazine Derivative BS. aureus20
Hydrazine Derivative CC. albicans18

Agrochemical Applications

1. Pesticide Development
The compound is also explored for its potential use in developing new pesticides. Its ability to act as a hydrazone derivative allows it to interact with biological systems in pests, leading to effective pest control strategies.

Case Study : A study investigated the efficacy of hydrazine derivatives on common agricultural pests, showing promising results with reduced toxicity to non-target species while maintaining high effectiveness against targeted pests.

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of substituted phenylhydrazine hydrochlorides. Key structural analogues include:

Compound Name Substituents (Position) CAS Number Similarity Index*
(4-Chloro-2-fluorophenyl)hydrazine hydrochloride Cl (4), F (2) 517920-75-1 0.84
(3-Chloro-2-fluorophenyl)hydrazine hydrochloride Cl (3), F (2) 497959-29-2 0.83
(2-Chloro-4-fluorophenyl)hydrazine hydrochloride Cl (2), F (4) 36556-60-2 0.82
(2-Fluorophenyl)hydrazine hydrochloride F (2) 2924-15-4 0.71
(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride Cl (2), OCH₃ (5)

*Similarity Index: Calculated based on substituent type, position, and electronic effects .

Key Observations :

  • Electron-withdrawing groups (EWGs) : The Cl and F substituents enhance electrophilic reactivity, facilitating cyclization reactions to form pyrazolines .
  • Steric effects : The methyl group at position 5 in the target compound may hinder reactivity compared to analogues lacking bulky substituents .
  • Solubility : Fluoro and chloro groups reduce hydrophilicity, whereas methoxy analogues (e.g., 2-chloro-5-methoxyphenyl derivatives) exhibit improved solubility in polar solvents .

Comparison with Analogues :

  • 2-Fluorophenyl derivatives : Synthesized similarly but require milder conditions due to reduced steric hindrance .
  • Methoxy-substituted analogues : Require protection/deprotection steps for the methoxy group, increasing synthetic complexity .

Physicochemical Properties

Property Target Compound (4-Chloro-2-fluorophenyl) Derivative (2-Fluorophenyl) Derivative
Molecular Weight (g/mol) 209.07 (calculated) 195.61 162.59
Melting Point (°C) ~200–220 (decomposes) 210–215 180–185
Solubility Slightly soluble in ethanol Soluble in DMSO Soluble in water

Notes:

  • The target compound’s higher molecular weight and decomposition temperature correlate with its increased stability due to multiple EWGs .
  • Reduced water solubility compared to mono-substituted derivatives limits its use in aqueous-phase reactions .

Comparative Reactivity :

  • The target compound’s 5-methyl group may slow reaction kinetics compared to unsubstituted analogues but improves product regioselectivity .
  • Fluoro-substituted derivatives generally exhibit higher yields in cyclization reactions due to enhanced electrophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-chloro-4-fluoro-5-methylphenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via diazotization of 2-chloro-4-fluoro-5-methylaniline followed by reduction with stannous chloride (SnCl₂) or catalytic hydrogenation. A reflux setup with ethanol or methanol as solvents is common. For example, analogous hydrazine derivatives (e.g., 2-chloro-4-(trifluoromethyl)phenylhydrazine hydrochloride) are synthesized by reacting substituted anilines with hydrazine hydrate under acidic reflux conditions .
  • Key Variables :

  • Temperature : Excessively high temperatures (>80°C) may degrade intermediates.
  • pH : Acidic conditions (HCl) stabilize the hydrazine salt.
  • Solvent : Polar aprotic solvents (e.g., DMF) can improve solubility but may complicate purification.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Retention time comparison against a reference standard (≥98% purity threshold).
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorine and chlorine coupling patterns).
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical ambiguities.
    • Data Interpretation : For example, 1H^1H-NMR should exhibit a singlet for the methyl group (δ ~2.3 ppm) and multiplet splitting for aromatic protons due to fluorine coupling (δ ~6.8–7.5 ppm).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cyclocondensation reactions?

  • Reaction Pathways : The hydrazine group acts as a nucleophile, attacking carbonyl carbons in ketones or aldehydes to form hydrazones, which cyclize under acidic conditions to pyrazoline or pyrazole derivatives. For instance, similar compounds (e.g., 2-chlorophenylhydrazine hydrochloride) react with benzylideneacetone to yield pyrazolines via 6–8 hour reflux in ethanol .
  • Kinetic Studies : Pseudo-first-order kinetics are observed in polar solvents due to rapid intermediate formation. Activation energy (EaE_a) can be calculated via Arrhenius plots under varying temperatures (25–80°C).

Q. How do substituents (Cl, F, CH₃) influence the compound’s electronic properties and biological activity?

  • Electronic Effects :

  • Chlorine : Enhances electrophilicity via inductive withdrawal (-I effect), stabilizing transition states in nucleophilic substitutions.
  • Fluorine : Strong -I effect and resonance donation (+M) alter aromatic ring electron density, affecting binding to biological targets (e.g., enzyme active sites).
    • Biological Correlation : Studies on trifluoromethyl-substituted analogs show enhanced antimicrobial activity (MIC ~8 µg/mL against S. aureus) compared to non-halogenated derivatives .

Q. What strategies resolve contradictions in crystallographic data for hydrazine hydrochloride derivatives?

  • Validation Protocols :

  • Twinning Analysis : Use SHELXD to detect twinning in crystals with high R-factor discrepancies.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between hydrazine NH and chloride ions) to validate packing models.
    • Case Study : For 3-bromo-4-chlorophenylhydrazine hydrochloride, conflicting unit cell parameters were resolved by re-measuring diffraction data at low temperature (100 K) to reduce thermal motion artifacts .

Safety and Handling

Q. What protocols mitigate risks when handling this compound?

  • Toxicity Data : Analogous phenylhydrazine hydrochlorides exhibit oral LD₅₀ values of 25–2100 mg/kg in rodents, necessitating PPE (gloves, fume hood) .
  • Decontamination : Spills are neutralized with 10% sodium bicarbonate before disposal.

Contradictions and Open Questions

  • Stability Under Light : Conflicting reports on photodegradation kinetics (e.g., half-life of 48 hours vs. 72 hours under UV light) require controlled stability studies .
  • Biological Selectivity : While halogenated derivatives show antimicrobial activity, their cytotoxicity profiles (e.g., IC₅₀ ~50 µM in HEK293 cells) demand structure-activity optimization .

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